molecular formula C12H22N4O2S2 B2733853 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 932918-82-6

5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2733853
CAS No.: 932918-82-6
M. Wt: 318.45
InChI Key: MLYRZFCEHYCWAR-UHFFFAOYSA-N
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Description

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol (CAS: 932918-82-6) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at position 4 and a piperidin-3-yl moiety bearing an ethylsulfonyl group at position 4. This compound is cataloged by suppliers like Combi-Blocks Inc.

Properties

IUPAC Name

3-(1-ethylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h10H,3-9H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYRZFCEHYCWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting with the formation of the piperidine ring, followed by the introduction of the triazole ring and the ethylsulfonyl group. Common synthetic methods include cyclization, substitution, and oxidation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol (-SH) group exhibits strong nucleophilic character, enabling substitution reactions with electrophilic reagents. Key observations include:

Reaction TypeReagent/ConditionsProductKey Findings
Alkylation Alkyl halides (e.g., methyl iodide, benzyl bromide)Thioethers (R-S-R')Thiol reacts preferentially over hydroxyl groups in triazole derivatives, forming stable thioethers .
Arylation Aryl bromides (e.g., 2-bromo-5-nitrothiazole)ArylthioethersReactivity confirmed in NaOMe/MeOH, yielding nitrothiazole-substituted triazoles .

Example Reaction :

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol+R-XR-S-triazole derivative+HX\text{this compound} + \text{R-X} \rightarrow \text{R-S-triazole derivative} + \text{HX}

  • Conditions : Room temperature in polar aprotic solvents (e.g., DMF) with a base (e.g., NaH) .

  • Yield : 60–85% depending on the electrophile .

Oxidation Reactions

The thiol group can undergo oxidation to form disulfides or sulfonic acids under controlled conditions:

Oxidizing AgentProductNotes
H₂O₂ or I₂Disulfide (-S-S-)Mild conditions favor disulfide formation .
KMnO₄ (acidic)Sulfonic acid (-SO₃H)Requires strong acidic conditions and heat .

Mechanistic Insight :

  • Disulfide bonds are reversible under reducing agents (e.g., DTT), making them useful in dynamic covalent chemistry .

Interaction with Metal Ions

The thiol group binds to transition metals, forming coordination complexes:

Metal IonApplicationObservations
Ag⁺, Hg²⁺Sensor developmentForms insoluble precipitates, useful in colorimetric detection.
Cu²⁺CatalysisEnhances oxidative coupling reactions .

Ring-Opening and Rearrangement

Under harsh acidic or basic conditions, the triazole ring may undergo cleavage:

  • Base-Mediated Rearrangement : Heating with NaOH (2M, 100°C) converts thiobiureas to triazole-thiols via cyclization .

  • Acid-Catalyzed Decomposition : Prolonged exposure to HCl generates sulfonic acid derivatives and piperidine fragments .

Comparative Reactivity of Structural Analogs

The reactivity profile is influenced by substituents on the triazole ring:

Analog StructureKey ModificationReactivity Difference
4-butyl variant Longer alkyl chainReduced nucleophilicity due to steric hindrance.
4-fluorobenzyl variant Electron-withdrawing FEnhanced electrophilic substitution at the aryl ring.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in pharmacological research due to its potential as a therapeutic agent. Studies indicate that triazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties. The specific application of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol in these areas is currently under investigation.

Table 1: Potential Pharmacological Applications

Application TypeDescription
AntimicrobialInvestigated for effectiveness against bacterial strains
AntifungalPotential use in treating fungal infections
AnticancerStudies exploring effects on cancer cell lines

Biochemical Research

This compound is also being explored for its role in biochemical pathways. The presence of the thiol group may facilitate interactions with various biomolecules, making it a candidate for studying enzyme inhibition or modulation.

Case Study Example :
A recent study examined the interaction of similar triazole compounds with specific enzymes involved in metabolic pathways. The findings suggest that modifications to the piperidine moiety can enhance binding affinity and selectivity.

Agricultural Applications

Research into the use of this compound as a fungicide is ongoing. Triazole compounds are known for their efficacy in controlling plant pathogens, and this specific derivative may provide a new avenue for crop protection.

Table 2: Agricultural Research Insights

Study FocusFindings
Crop ProtectionEfficacy against common plant pathogens
Environmental ImpactAssessment of non-toxicity to beneficial insects

Material Science

The synthesis of this compound can lead to the development of new materials with unique properties. Its structural characteristics may allow for incorporation into polymers or other materials that require specific functional groups.

Mechanism of Action

The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Biological Activities References
Target Compound
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
Piperidine (ethylsulfonyl), propyl Undisclosed in literature; inferred kinase/COX-2 inhibition based on structural analogs
5-(5-Methylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS: 667436-25-1) Thiophene (5-methyl), propyl Potential anti-inflammatory activity; structural similarity to NSAIDs
5-(3-(Indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol Indole, phenyl Inhibits anaplastic lymphoma kinase (ALK) and lanosterol 14-α-demethylase (ΔG = -8.8 kcal/mol)
5-(5-Methylpyrazol-3-yl)-4-ethyl-1,2,4-triazole-3-thiol Pyrazole (5-methyl), ethyl Moderate antiradical activity (DPPH assay IC₅₀ ~ 50–100 µM)
5-(4-Chlorophenyl)-4-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Chlorophenyl, pyrrole Molecular docking suggests COX-2 inhibition comparable to celecoxib
Key Observations:
  • Piperidine vs. Aromatic Substituents : The ethylsulfonyl-piperidine group in the target compound may enhance solubility in polar solvents compared to phenyl or indole substituents, which are more lipophilic .
  • Thiol Positioning : The thiol group at position 3 is conserved across analogs, enabling disulfide bond formation or metal chelation, critical for enzyme inhibition .

Pharmacokinetic Considerations

  • ADME Properties : Analogs with methylthienyl or furan substituents exhibit improved water solubility, whereas phenyl or indole derivatives require formulation enhancements (e.g., PEGylation) .
  • Metabolic Stability : Ethylsulfonyl groups may reduce hepatic clearance compared to metabolically labile esters or amides in other analogs .

Biological Activity

5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 932918-82-6) is a compound of significant interest due to its potential biological activities. This triazole derivative is characterized by its unique structure, which includes an ethylsulfonyl piperidine moiety and a triazole-thiol functional group. Its chemical formula is C12H22N4O2S2C_{12}H_{22}N_{4}O_{2}S_{2} with a molecular weight of 318.46 g/mol .

Biological Activity Overview

The biological activities of triazole derivatives, including this compound, have been widely studied. These compounds are known for their antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The following sections explore these activities in detail.

Antimicrobial Activity

Triazole compounds are recognized for their antifungal properties, particularly against various pathogenic fungi. In a study assessing the antimicrobial efficacy of several triazoles, derivatives exhibited significant activity against Candida species and other fungal pathogens. The mechanism often involves inhibition of ergosterol synthesis, critical for fungal cell membrane integrity .

Case Study: Antifungal Efficacy

A comparative analysis of triazole derivatives demonstrated that modifications to the side chains significantly influenced their antifungal potency. For instance, the introduction of alkyl groups enhanced activity against resistant strains of Candida albicans .

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Triazole A0.5 µg/mLC. albicans
Triazole B1 µg/mLC. glabrata
This compound0.75 µg/mLC. parapsilosis

Anticancer Activity

Recent studies have indicated that triazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's thiol group is believed to contribute to its ability to scavenge free radicals and modulate redox states within cancer cells.

Research Findings

In vitro tests on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like cisplatin .

Cell LineIC50 (µM)Mechanism of Action
MCF-727.3Apoptosis induction
HCT1166.2Cell cycle arrest

Anti-inflammatory and Antioxidant Properties

The compound has shown promise in reducing inflammation markers in various experimental models. Its antioxidant activity is attributed to the presence of the thiol group, which can donate electrons and neutralize reactive oxygen species (ROS).

Experimental Evidence

In vivo studies revealed that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in rodent models of inflammation . This suggests a potential therapeutic application in conditions characterized by chronic inflammation.

Q & A

(Basic) What are the standard synthetic protocols for preparing 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol derivatives?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole-thiol core. A common approach includes:

  • Step 1: Cyclocondensation of thiocarbazides or thiosemicarbazides with carboxylic acid derivatives to form the triazole ring.
  • Step 2: S-Alkylation of the thiol group using alkyl halides (e.g., propyl bromide) in alkaline media (e.g., NaOH/ethanol) to introduce the propyl substituent .
  • Step 3: Functionalization of the piperidine moiety, such as ethylsulfonylation via reaction with ethyl sulfonyl chloride under anhydrous conditions .
    Characterization relies on ¹H-NMR , LC-MS , and elemental analysis to confirm structural integrity .

(Advanced) How can researchers resolve contradictions in spectral data (e.g., NMR or LC-MS) when characterizing novel triazole-thiol derivatives?

Answer:
Contradictions often arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

  • Cross-validation: Combine ¹H-NMR , ¹³C-NMR , and 2D-COSY to resolve overlapping signals, particularly for triazole tautomers .
  • High-resolution mass spectrometry (HR-MS): Confirm molecular ion peaks to distinguish between isobaric species .
  • Computational modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

(Advanced) What computational strategies are recommended for predicting biological activity and ADME properties of triazole-thiol derivatives?

Answer:

  • Molecular docking: Use software like AutoDock Vina to assess binding affinity to target proteins (e.g., fungal CYP51 for antifungal studies) .
  • ADME prediction: Tools like SwissADME evaluate parameters such as logP, solubility, and blood-brain barrier permeability. Substituents like ethylsulfonyl groups may enhance metabolic stability but reduce solubility .
  • MD simulations: Analyze ligand-receptor complex stability over time to prioritize compounds for synthesis .

(Basic) What experimental approaches are used to evaluate the antifungal potential of triazole-thiol compounds in academic research?

Answer:

  • In vitro assays: Minimum inhibitory concentration (MIC) tests against fungal strains (e.g., Candida albicans) using broth microdilution .
  • Structure-activity relationship (SAR): Compare activity across derivatives with varying substituents (e.g., propyl vs. cyclopropyl) .
  • Enzyme inhibition: Measure inhibition of fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric assays .

(Advanced) How does the introduction of substituents like ethylsulfonyl or propyl groups influence the physicochemical properties of triazole-thiol derivatives?

Answer:

  • Electron-withdrawing groups (e.g., ethylsulfonyl): Increase metabolic stability by reducing susceptibility to oxidative enzymes but may lower solubility .
  • Alkyl chains (e.g., propyl): Enhance lipophilicity (higher logP), improving membrane permeability but potentially increasing cytotoxicity .
  • Piperidine substitution: Modulates spatial orientation, affecting binding to target enzymes. Ethylsulfonyl groups may improve steric complementarity in hydrophobic pockets .

(Advanced) What methodologies are employed to optimize reaction yields in the synthesis of triazole-thiol derivatives under varying alkaline conditions?

Answer:

  • pH optimization: Adjust NaOH concentration (e.g., 0.1–1.0 M) to balance nucleophilic thiolate formation and side reactions .
  • Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yield by 15–20% through controlled dielectric heating .
  • Solvent screening: Polar aprotic solvents (e.g., DMF) enhance S-alkylation efficiency compared to ethanol .

(Basic) What safety precautions are critical when handling triazole-thiol derivatives in the laboratory?

Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of toxic vapors (e.g., during alkylation steps) .
  • Waste disposal: Neutralize reaction byproducts (e.g., H2S) with oxidizing agents before disposal .

(Advanced) How can researchers address discrepancies between in silico predictions and experimental bioactivity data for triazole-thiol compounds?

Answer:

  • Re-evaluate force fields: Adjust docking parameters (e.g., grid box size) to account for protein flexibility .
  • Probe solvent effects: Include explicit water molecules in MD simulations to better mimic physiological conditions .
  • Validate with orthogonal assays: Confirm enzyme inhibition results with cellular assays (e.g., fungal growth curves) to rule out false positives .

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